molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

Cat. No.: B6429230
CAS No.: 1705927-05-4
M. Wt: 369.5 g/mol
InChI Key: CSVVMFXXZOGWCR-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of oxane and pyrazole rings

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxane ring followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the amide bond.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVVMFXXZOGWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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